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Compound of Interest

Compound Name: Barium phosphite

Cat. No.: B1164907 Get Quote

This technical guide provides a detailed analysis of the theoretical density of barium
phosphite, focusing on the well-characterized hemihydrate form, Ba(H₂PO₃)₂·0.5H₂O. The

information is intended for researchers, scientists, and professionals in drug development and

material science who require a fundamental understanding of this inorganic compound's

crystallographic and physical properties.

Introduction to Barium Phosphite
Barium phosphite is an inorganic salt composed of barium cations (Ba²⁺) and phosphite

anions. The phosphite ion can exist as hydrogen phosphite ([H₂PO₃]⁻) or phosphite ([HPO₃]²⁻),

leading to different stoichiometric formulations such as Ba(H₂PO₃)₂ and BaHPO₃.[1] The most

commonly synthesized and characterized form is the hemihydrate, Ba(H₂PO₃)₂·0.5H₂O.[2][3]

This compound exists as a white crystalline solid and is notable for its solubility in water, which

is in contrast to many other barium compounds.[3]

Crystallographic Properties and Theoretical Density
The theoretical density of a crystalline solid is a fundamental property derived from its crystal

structure. It is calculated using the formula:

ρ = (Z * M) / (V * Nₐ)

where:
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ρ is the theoretical density

Z is the number of formula units per unit cell

M is the molar mass of the compound

V is the volume of the unit cell

Nₐ is Avogadro's number (6.022 x 10²³ mol⁻¹)

The crystallographic data for barium phosphite hemihydrate (Ba(H₂PO₃)₂·0.5H₂O) has been

determined through X-ray diffraction studies. The compound crystallizes in a monoclinic system

with the space group P2₁/c.[1] The asymmetric unit of this structure contains two Ba²⁺ cations,

four H₂PO₃⁻ dihydrogen phosphite groups, and one water molecule.[2]

A summary of the crystallographic data and the calculated theoretical density is presented in

the table below.
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Parameter Symbol Value Reference

Chemical Formula Ba(H₂PO₃)₂·0.5H₂O [1][2]

Crystal System Monoclinic [1]

Space Group P2₁/c [1]

Lattice Parameter (a) a 6.486(1) Å [1]

Lattice Parameter (b) b 7.710(1) Å [1]

Lattice Parameter (c) c 8.172(2) Å [1]

Angle (β) β 104.72(3)° [1]

Formula Units per Unit

Cell
Z 4 [1]

Molar Mass M 314.32 g/mol

Unit Cell Volume V 395.2 Å³ [1]

Calculated Theoretical

Density
ρ 5.28 g/cm³

Reported Calculated

Density
5.42 g/cm³ [1]

Note: There is a slight discrepancy between the newly calculated theoretical density and the

reported value. This could be due to rounding differences or minor variations in the constants

used in the original calculation.

Experimental Protocols
Synthesis of Barium Phosphite Hemihydrate
Barium phosphite hemihydrate can be synthesized via a precipitation reaction in an aqueous

solution.[3] A common method involves the reaction of barium chloride with ammonium

phosphite.[3]

Reaction: BaCl₂ (aq) + 2NH₄H₂PO₃ (aq) → Ba(H₂PO₃)₂·0.5H₂O (s) + 2NH₄Cl (aq)
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Another primary method for preparing barium phosphite involves the reaction of barium

carbonate with phosphorous acid.[3] This reaction typically yields the hemihydrate form.[2]

Reaction: BaCO₃ (s) + 2H₃PO₃ (aq) → Ba(H₂PO₃)₂·0.5H₂O (s) + H₂O (l) + CO₂ (g)

Controlling the reaction temperature, between room temperature and 80°C, can enhance the

reaction kinetics and improve the product yield.[2]

Characterization
The synthesized barium phosphite can be characterized using various analytical techniques:

X-ray Diffraction (XRD): To confirm the phase purity and determine the crystal structure.[2]

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present in

the compound, such as the P-H and P-O bonds of the phosphite anion and the O-H bonds of

the water molecule.[2]

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of

barium phosphite.
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Caption: Workflow for Barium Phosphite Synthesis and Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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